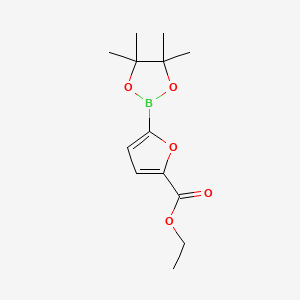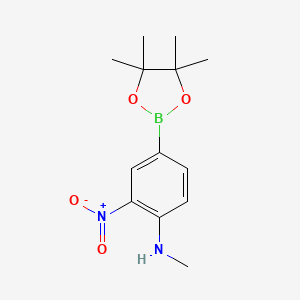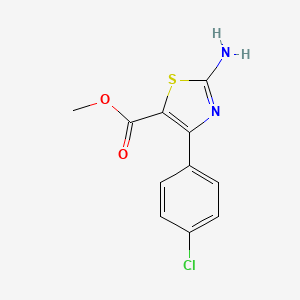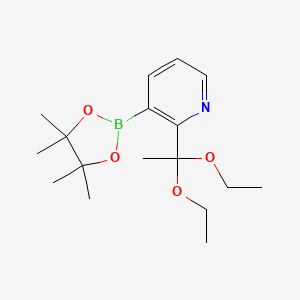
3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Overview
Description
“3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” is a heterocyclic organic compound . It has a molecular weight of 207.66 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example of a related compound, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, was produced by Wang Y et al. as an insecticidal compound .Molecular Structure Analysis
The molecular structure of “3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” can be represented by the InChI code1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-9(11)4-3-5-12-10/h3-6H,1-2H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” include a molecular weight of 207.66 .Scientific Research Applications
Pharmaceutical Research
Pyrazole derivatives, like “3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine”, often exhibit significant biological activities. They can be used as antileishmanial and antimalarial agents due to their ability to inhibit certain biological pathways in parasites .
Antimicrobial Agents
These compounds have shown potential as antimicrobial agents . They can be synthesized into various derivatives to target different microbial strains effectively .
Antitumor Activity
Pyrazole derivatives are also researched for their antitumor properties . They can be evaluated against cancer cell lines, such as HeLa cells, to determine their efficacy in inhibiting cancer cell growth .
Catalysis in Chemical Reactions
The compound could be used to synthesize ligands for catalytic purposes. These ligands can facilitate oxidation reactions, which are crucial in various chemical processes .
Apoptosis Induction in Cancer Therapy
Some pyrazole derivatives have been found to induce apoptosis in cancer cells, which is a programmed cell death process that is often targeted in cancer therapy .
Blocking Agents for Isocyanates
Pyrazoles can act as blocking agents for isocyanates, which are highly reactive chemicals used in the production of polyurethane foams, varnishes, and coatings .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various receptors and enzymes, influencing their activity .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in their activity, potentially influencing various biological processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular level .
properties
IUPAC Name |
3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-9(11)4-3-5-12-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOQNKQVWGUEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674998 | |
| Record name | 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
CAS RN |
1150164-90-1 | |
| Record name | 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















